5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a valuable scaffold for the development of new therapeutic agents.
Scientific Research Applications
5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit various biological targets, including enzymes and receptors.
Medicine: Research focuses on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Similar compounds have been found to exhibit diverse biological activities , suggesting that this compound may also affect a variety of biochemical pathways
Result of Action
Similar compounds have been found to exhibit diverse biological activities , suggesting that this compound may also have various molecular and cellular effects
Future Directions
Biochemical Analysis
Biochemical Properties
5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme that is essential for cell cycle regulation. By inhibiting CDK2, this compound can effectively halt the proliferation of cancer cells . Additionally, this compound has been shown to interact with other biomolecules such as cyclin A2, further enhancing its inhibitory effects on cell cycle progression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, preventing cells from progressing to the S phase where DNA replication occurs . This inhibition of cell cycle progression leads to reduced cell proliferation and increased apoptosis, or programmed cell death . Furthermore, this compound has been shown to affect cell signaling pathways, particularly those involved in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets that are necessary for cell cycle progression . Additionally, this compound can induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The stability and efficacy of the compound may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes facilitate the breakdown of the compound into various metabolites, which are then excreted from the body . The metabolic flux and levels of metabolites can vary depending on the dosage and duration of exposure .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of the compound within specific tissues can influence its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 5-amino-1H-pyrazole-4-carboxamide in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also have a fused pyrimidine ring system and are studied for their therapeutic potential.
Uniqueness
5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its combination of an amino group and a chloro-substituted phenyl ring enhances its ability to interact with various biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-7-1-3-8(4-2-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSQZVNZNXILCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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